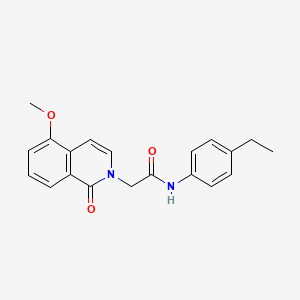

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-3-14-7-9-15(10-8-14)21-19(23)13-22-12-11-16-17(20(22)24)5-4-6-18(16)25-2/h4-12H,3,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCSPOWQTNQOWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C19H22N2O3

- Molecular Weight : 322.39 g/mol

- CAS Number : Not widely reported in current databases.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties : It has been shown to reduce inflammation in animal models.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.

- Modulation of Signal Transduction Pathways : It appears to affect pathways related to cell survival and apoptosis.

- Antioxidant Activity : The methoxy group is believed to contribute to its antioxidant properties, which help mitigate oxidative damage in cells.

Antitumor Activity

A study evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, particularly in breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 12.5 |

| HT29 (Colon) | 15.0 |

| A549 (Lung) | 20.0 |

Neuroprotective Effects

In a neurotoxicity model using SH-SY5Y cells, treatment with this compound significantly reduced cell death induced by hydrogen peroxide, indicating potential neuroprotective properties.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H₂O₂ | 45 |

| H₂O₂ + Compound | 75 |

Anti-inflammatory Properties

In an animal model of acute inflammation, administration of this compound resulted in a marked decrease in paw edema compared to the control group, suggesting anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that isoquinoline derivatives, including N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, exhibit promising anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A study demonstrated that derivatives of isoquinoline can target specific kinases involved in cancer progression, suggesting a mechanism of action that may be exploited for developing new anticancer therapies .

1.2 Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Isoquinoline derivatives have been implicated in neuroprotection against oxidative stress and neuroinflammation, which are significant contributors to neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies indicate that such compounds can modulate pathways involved in neuronal survival and inflammation .

Pharmacological Applications

2.1 Pain Management

this compound is being investigated for its analgesic properties. Its structural similarities to known analgesics suggest that it may interact with pain pathways effectively, providing pain relief with potentially fewer side effects than traditional opioid medications .

2.2 Anti-inflammatory Properties

The compound has been noted for its anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that isoquinoline derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Research Tool

3.1 Chemical Biology Studies

As a research tool, this compound is utilized in chemical biology to study the mechanisms of action of isoquinoline derivatives. Its ability to modulate biological pathways makes it an essential compound for exploring new therapeutic targets and understanding disease mechanisms at the molecular level .

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

2.1 Core Structural Features

The compound’s isoquinolinone core distinguishes it from other acetamide derivatives, which often incorporate heterocyclic systems such as triazoles, oxazoles, or quinazolinones. Below is a comparative analysis of key structural and functional attributes:

2.3 Physicochemical Properties

While exact data (e.g., logP, solubility) for the target compound are unavailable, inferences can be made:

- Methoxy Group : Increases electron density and lipophilicity compared to hydroxylated analogs (e.g., N-(4-hydroxyphenyl)acetamide ).

- Isoquinolinone vs. Quinazolinone: Isoquinolinone’s fused bicyclic system may enhance rigidity and π-π stacking compared to quinazolinone’s single-ring nitrogen arrangement.

- 4-Ethylphenyl vs. Pyridine (VUAA1) : The ethylphenyl group contributes to hydrophobicity, whereas VUAA1’s pyridine introduces polar interactions.

Q & A

Q. What are the optimized synthetic routes for N-(4-ethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide, and how can reaction conditions be tailored to improve yield?

The synthesis of structurally related acetamide derivatives typically involves coupling reactions under basic conditions. For example:

- Stepwise acylation : Use Na₂CO₃ in CH₂Cl₂ to deprotonate the amine group, followed by nucleophilic acyl substitution with activated esters or acid chlorides .

- Purification : Post-reaction, aqueous workup (e.g., HCl washes) and chromatographic methods (e.g., silica gel TLC with CH₂Cl₂/MeOH gradients) are critical. Crystallization from ethyl acetate can yield pure compounds (~58% yield) .

- Monitoring : Reaction progress is tracked via TLC, with ESI/APCI-MS and NMR (¹H/¹³C) used for final characterization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : ¹H NMR (300 MHz) resolves aromatic protons (δ 7.16–7.69 ppm), methoxy groups (δ 3.31–3.55 ppm), and acetamide carbonyls (δ 168–170 ppm). ¹³C NMR confirms quaternary carbons and substituent effects .

- X-ray crystallography : Intermolecular interactions (e.g., C–H···O hydrogen bonds) stabilize crystal packing, as seen in related N-(substituted phenyl)acetamides .

- Mass spectrometry : ESI/APCI(+) detects [M+H]⁺ and [M+Na]⁺ ions, with isotopic patterns confirming molecular formulas .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

- Dose-response studies : Establish therapeutic indices by comparing IC₅₀ values (e.g., hypoglycemic activity) with LD₅₀ in animal models (e.g., Wistar mice) .

- Metabolic profiling : Use HPLC-MS to identify toxic metabolites (e.g., sulfoxide derivatives) that may explain discrepancies .

- Structural analogs : Modify the 5-methoxy or 4-ethylphenyl groups to reduce off-target effects while retaining activity .

Q. What strategies are recommended for designing analogs with enhanced target selectivity?

- Substituent analysis : Replace the 4-ethylphenyl group with bulkier substituents (e.g., 4-isopropylphenyl) to sterically block non-specific binding .

- Bioisosteric replacement : Swap the isoquinolin-1-one moiety with thiazolidinedione or morpholine rings to modulate solubility and affinity .

- Computational docking : Use molecular dynamics simulations to predict interactions with target proteins (e.g., kinases or GPCRs) .

Q. How do intermolecular interactions influence the compound’s crystallinity and stability?

- Hydrogen bonding : Head-to-tail C–H···O interactions (e.g., C9–H9B⋯O3) and N–H···O bonds form 1D chains, enhancing thermal stability .

- Crystal packing : Centrosymmetric arrangements (e.g., in N-(4-chloro-2-nitrophenyl) derivatives) reduce lattice defects, improving shelf life .

Methodological Considerations

Q. Table 1: Key Synthetic Parameters for Acetamide Derivatives

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation (CH₂Cl₂) | Na₂CO₃, acetyl chloride, RT, 18 hr | 58 | |

| Purification (TLC) | CH₂Cl₂/MeOH (8% gradient) | >95% pure | |

| Crystallization | Ethyl acetate, slow evaporation | 58 |

Q. Table 2: Structural Insights from Crystallography

| Interaction Type | Bond Length (Å) | Angle (°) | Impact on Stability |

|---|---|---|---|

| C–H···O (intramolecular) | 2.52 | 147 | Stabilizes planar conformation |

| N–H···O (intermolecular) | 2.89 | 165 | Enhances crystal packing |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.